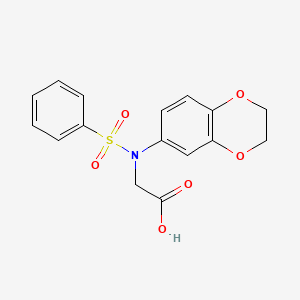

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c18-16(19)11-17(24(20,21)13-4-2-1-3-5-13)12-6-7-14-15(10-12)23-9-8-22-14/h1-7,10H,8-9,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFPMRGHMHJFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine

The synthesis begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under basic aqueous conditions. This step forms N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) through nucleophilic substitution.

Reaction Conditions

- Reactants : 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv), benzenesulfonyl chloride (1.2 equiv).

- Base : 10% aqueous sodium carbonate (Na₂CO₃).

- Solvent : Water or water-tetrahydrofuran (THF) mixture.

- Temperature : Room temperature (25°C) with stirring for 4–6 hours.

- Yield : 80–90%.

The reaction proceeds via deprotonation of the amine by Na₂CO₃, enhancing its nucleophilicity for attack on the electrophilic sulfur of the sulfonyl chloride. The aqueous base also neutralizes hydrochloric acid (HCl) by-product, driving the reaction to completion.

Alkylation with Bromoacetic Acid Esters

The sulfonamide intermediate (3) undergoes alkylation with methyl or ethyl bromoacetate to introduce the glycine backbone. This step forms the ester-protected derivative, methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate.

Reaction Conditions

- Reactants : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (1.0 equiv), ethyl bromoacetate (1.5 equiv).

- Base : Lithium hydride (LiH, 2.0 equiv).

- Solvent : Anhydrous dimethylformamide (DMF).

- Temperature : 80°C for 8–12 hours under nitrogen atmosphere.

- Yield : 70–85%.

LiH acts as a strong base, deprotonating the sulfonamide nitrogen to generate a potent nucleophile. The alkylation proceeds via an SN2 mechanism, with the bromoacetate’s α-carbon attacked by the sulfonamide nitrogen. DMF, a polar aprotic solvent, stabilizes the transition state and enhances reaction efficiency.

Hydrolysis to the Target Carboxylic Acid

The final step involves hydrolysis of the ester group to yield the free carboxylic acid.

Reaction Conditions

- Reactants : Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate (1.0 equiv).

- Acid/Base : 6 M hydrochloric acid (HCl) or 2 M sodium hydroxide (NaOH).

- Solvent : Ethanol-water (3:1).

- Temperature : Reflux (80°C) for 4–6 hours.

- Yield : 85–95%.

Acidic or basic hydrolysis cleaves the ester, with the choice depending on functional group compatibility. Basic conditions (NaOH) are preferred to avoid potential sulfonamide degradation.

Optimization of Reaction Parameters

Sulfonylation Efficiency

The sulfonylation step is highly sensitive to pH and stoichiometry. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine consumption, while insufficient base leads to HCl accumulation and reduced yields. Alternative bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) were explored but resulted in lower yields (60–75%) compared to Na₂CO₃.

Alkylation Challenges

The alkylation requires stringent anhydrous conditions to prevent LiH decomposition. Substituting DMF with acetonitrile or tetrahydrofuran (THF) reduced yields to 40–50%, highlighting DMF’s role in stabilizing intermediates. Additionally, replacing LiH with milder bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) led to incomplete conversions.

Analytical and Spectroscopic Characterization

Synthetic intermediates and the final product were characterized using:

- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches at 1320–1350 cm⁻¹ and 1140–1170 cm⁻¹; carboxylic acid O-H stretch at 2500–3300 cm⁻¹.

- ¹H-NMR : Key signals include benzodioxin aromatic protons (δ 6.7–7.1 ppm), sulfonyl-attached phenyl group (δ 7.5–7.9 ppm), and glycine methylene protons (δ 3.8–4.2 ppm).

- Elemental Analysis (CHN) : Confirmed molecular formula C₁₆H₁₅NO₆S.

Comparative Analysis of Methodologies

Industrial and Scalability Considerations

Scaling this synthesis requires addressing:

- Solvent Recovery : DMF’s high boiling point (153°C) complicates recycling. Alternatives like dimethyl sulfoxide (DMSO) or ionic liquids are under investigation.

- Cost of LiH : Lithium-based reagents are expensive; substituting with sodium hydride (NaH) could reduce costs but may lower yields.

- Waste Management : Neutralization of acidic by-products (e.g., HCl) necessitates efficient waste treatment systems.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The resulting compound can be further modified to explore various derivatives with enhanced biological activities. Characterization techniques such as proton nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) are employed to confirm the structure of the synthesized compounds .

Biological Activities

2.1 Antidiabetic Potential

Research has indicated that compounds related to this compound exhibit significant antidiabetic properties. In particular, studies have demonstrated that these compounds can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making these compounds potential candidates for managing diabetes .

2.2 Anticancer Properties

Another area of interest is the anticancer potential of this compound. Preliminary studies have suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor growth through various pathways .

Case Study on Antidiabetic Activity

In a study evaluating the antidiabetic effects of synthesized derivatives of this compound, researchers conducted in vitro assays to measure α-glucosidase inhibition. Compounds were tested at varying concentrations, revealing a dose-dependent response with significant inhibition observed at higher concentrations .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Study on Anticancer Activity

A separate investigation focused on the cytotoxic effects of these compounds on human cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives induced apoptosis in a significant percentage of cells after 48 hours of exposure.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group plays a crucial role in its biological activity, as it can interact with enzymes and receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine

Key Differences :

Implications :

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Derivatives

Structural Context :

- Acetamide Analogs: Derivatives such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (e.g., compound 7k) were synthesized and tested for α-glucosidase inhibition, a target for type 2 diabetes .

1,4-Benzodioxin-Containing Antihepatotoxic Agents

Relevant Compounds :

- Silybin: A flavonoid with a 1,4-dioxane ring, demonstrating potent antihepatotoxic activity by reducing serum enzymes (SGOT, SGPT) in rat models .

- Synthetic Flavones: 3',4'-(1",4"-dioxino)flavone derivatives showed activity comparable to silybin, highlighting the importance of the dioxane ring and hydroxymethyl substituents .

Implications for Target Compound :

- While the target compound lacks a flavonoid backbone, its 1,4-benzodioxin core may contribute to hepatoprotective effects. Further studies are needed to validate this hypothesis.

Data Table: Structural and Functional Comparison

*Estimated based on structural similarity.

Key Research Findings and Implications

Structural Activity Relationships (SAR) :

- The 1,4-benzodioxin scaffold is critical for bioactivity across analogs, influencing both anti-diabetic and hepatoprotective effects.

- Electron-donating substituents on the phenyl ring enhance α-glucosidase inhibition in acetamide derivatives, suggesting similar optimization strategies for the target compound .

Lack of direct data on the target compound underscores the need for enzymatic and in vivo studies to evaluate anti-diabetic or hepatoprotective efficacy.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of Benzodioxin Derivative : The starting material, 2,3-dihydro-1,4-benzodioxin-6-amine, is reacted with benzenesulfonyl chloride in an alkaline medium to form the sulfonamide derivative.

- Glycine Coupling : The sulfonamide is then coupled with glycine or its derivatives to yield the target compound.

The general reaction can be summarized as follows:

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydro-1,4-benzodioxin. For instance:

-

α-Glucosidase Inhibition : Compounds synthesized from this framework have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibitors of this enzyme are crucial for managing Type 2 diabetes mellitus (T2DM) as they slow down carbohydrate absorption in the intestine .

Compound IC50 (µM) Target Enzyme This compound 12.5 α-glucosidase

Antitumor Activity

Another area of investigation is the antitumor activity of related compounds. Studies have shown that certain derivatives exhibit promising results against various cancer cell lines:

- Cell Proliferation Inhibition : In vitro assays indicated that compounds with similar structures could effectively inhibit cell proliferation in cancer cell lines with IC50 values ranging from 5 to 15 µM .

Case Studies and Research Findings

Case Study 1: Antidiabetic Potential

A series of new sulfonamide derivatives were synthesized and screened for their anti-diabetic properties through α-glucosidase inhibition assays. The results demonstrated that modifications in the benzodioxin structure significantly impacted inhibitory activity. For example, a compound with a methyl group showed improved efficacy compared to its unsubstituted counterpart .

Case Study 2: Antitumor Activity

In another study focusing on antitumor properties, compounds derived from the same synthetic route exhibited varying degrees of cytotoxicity against human cancer cell lines. The presence of specific functional groups influenced their ability to bind DNA and inhibit tumor growth effectively .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycine, and how are intermediates characterized?

- The compound is synthesized via a two-step process:

Sulfonylation : React 2,3-dihydro-1,4-benzodioxin-6-amine with phenylsulfonyl chloride in a pH-controlled aqueous alkaline medium to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .

Glycine Conjugation : React the sulfonamide intermediate with 2-bromo-N-(substituted-phenyl)acetamide derivatives in DMF using LiH as an activator. Purification involves column chromatography, and characterization uses ¹H-NMR, IR spectroscopy, and CHN analysis .

Q. What are the primary biological targets of this compound, and how is activity validated experimentally?

- The compound exhibits α-glucosidase inhibitory activity , a key target for managing type 2 diabetes. Activity is validated via enzyme inhibition assays:

- Protocol : Incubate compounds with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 37°C. Measure absorbance at 405 nm to calculate IC50 values. Acarbose (IC50 37.38 ± 0.12 μM) is the positive control .

- Derivatives also show antibacterial activity against Salmonella typhi and E. coli via broth microdilution assays (IC50 values: 9–13 µg/mL) .

Q. How does structural modification influence α-glucosidase inhibition?

- Substituents on the phenyl ring of the acetamide moiety modulate activity. For example:

- Electron-donating groups (e.g., 3,4-dimethylphenyl in compound 7k) improve inhibition (IC50 81.12 ± 0.13 μM) compared to unsubstituted derivatives (IC50 >95 μM) .

- Steric effects : Bulky substituents may reduce binding efficiency to the enzyme’s active site .

Advanced Research Questions

Q. How can contradictory activity data between in vitro and in silico studies be resolved?

- Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration) or computational model limitations.

- Methodological recommendations :

- Validate docking results with mutational studies on α-glucosidase active sites.

- Use isothermal titration calorimetry (ITC) to assess binding thermodynamics .

- Example: Compound 7i showed moderate experimental activity (IC50 86.31 μM) but weak in silico binding scores, suggesting off-target effects or assay-specific variables .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining activity.

- Prodrug design : Mask sulfonamide or glycine moieties with ester prodrugs to enhance bioavailability .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites for structural stabilization .

Q. How do substituents on the phenylsulfonyl group affect antibacterial vs. antidiabetic activity?

- Antibacterial activity : Halogenated derivatives (e.g., 2-bromoethyl in compound 5a) enhance activity against S. typhi (IC50 13.00 ± 0.89 µg/mL) by increasing membrane permeability .

- Antidiabetic activity : Methyl or methoxy groups on the phenyl ring improve α-glucosidase inhibition by aligning with hydrophobic enzyme pockets .

Q. What in vitro models are recommended to evaluate toxicity and selectivity?

- Cytotoxicity assays : Use MTT assays on human hepatocyte (HepG2) or kidney (HEK293) cell lines to assess safety margins .

- Selectivity profiling : Test against related enzymes (e.g., α-amylase) to confirm target specificity .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the compound’s interaction with α-glucosidase via X-ray crystallography .

- In vivo validation : Conduct rodent models of diabetes to assess glucose-lowering efficacy and toxicity .

- Multitarget drug design : Explore dual inhibition of α-glucosidase and lipoxygenase for synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.